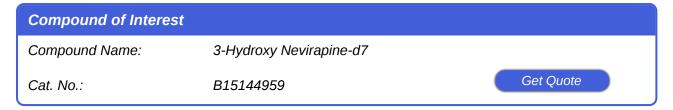


Commercial Availability and Application of Deuterated Nevirapine Standards: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of deuterated nevirapine standards, crucial for the accurate quantification of nevirapine in complex biological matrices. This document outlines the properties of available standards, details on suppliers, and a comprehensive experimental protocol for their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to Deuterated Nevirapine Standards

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate measurement of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. Deuterated internal standards are the gold standard for quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte of interest, which helps to correct for variability during sample preparation and analysis.[1][2] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for differentiation by the mass spectrometer without significantly altering the chromatographic retention time.

Commercial Availability of Deuterated Nevirapine



Several deuterated variants of nevirapine are commercially available from various suppliers. The most common are Nevirapine-d3 and Nevirapine-d4. The choice of a specific deuterated standard may depend on the desired mass shift and the specific analytical method being developed.

Quantitative Data on Commercially Available Deuterated Nevirapine Standards

The following tables summarize the key quantitative data for commercially available deuterated nevirapine standards.

Table 1: Nevirapine-d4



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Santa Cruz Biotechnolog y	1051418-95- 1	C15H9D4N4O	270.33	Not specified	Inquire with supplier
Cayman Chemical	1051418-95- 1	Not specified	Not specified	≥99% deuterated forms (d1-d4)	1 mg, 5 mg
CymitQuimic a (distributes Biosynth)	1051418-95- 1	C15H14N4O	270.32	Min. 95%	5 mg, 10 mg, 25 mg, 50 mg
Simson Pharma Limited	1051418-95- 1	Not specified	Not specified	Certificate of Analysis provided	Inquire with supplier
MedchemExp ress	Not specified	Not specified	Not specified	Not specified	Inquire with supplier
Bertin Bioreagent (distributes Cayman)	1051418-95- 1	Not specified	Not specified	Not specified	1 mg, 5 mg

Table 2: Nevirapine-d3



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Santa Cruz Biotechnolog y	1051419-24- 9	C15H11D3N4O	269.32	Not specified	Inquire with supplier
BoroPharm Inc.	Not specified	Not specified	Not specified	Not specified	Not specified
Toronto Research Chemicals	Not specified	Not specified	Not specified	98% compound purity, 99% isotopic purity	Inquire with supplier

Table 3: Other Deuterated Nevirapine-Related Standards

Compound	Supplier	CAS Number	Purity
2-Hydroxy Nevirapine- d3	MyBioSource	Not specified	Research grade

Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of nevirapine in human plasma using Nevirapine-d4 as an internal standard. This protocol is a composite based on established bioanalytical methods.[2][3][4]

Materials and Reagents

- Nevirapine analytical standard (≥98% purity)
- Nevirapine-d4 internal standard



- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium Acetate
- Human plasma (blank)

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nevirapine and nevirapine-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the nevirapine stock solution with methanol:water (50:50, v/v) to create working standard solutions for the calibration curve.
- Internal Standard Working Solution (10 µg/mL): Dilute the nevirapine-d4 stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)

- Pipette 100 μL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
- Add 50 μ L of the internal standard working solution (10 μ g/mL) to each tube and vortex briefly.
- Add 300 μL of methanol to precipitate plasma proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the tubes at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions



Liquid Chromatography (LC) System:

- Column: Platisil ODS C18 reverse phase analytical column (150 mm × 4.6 mm, 5 μm) with a C18 guard cartridge.[3]
- Mobile Phase: A mixture of methanol and distilled water (78:22, v/v) with 1 mM ammonium acetate.[3]
- Flow Rate: 500 μL/min.[3]
- Injection Volume: 20 μL.[3]
- Column Temperature: Ambient or controlled at 40°C.

Tandem Mass Spectrometry (MS/MS) System:

- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nevirapine: To be determined by direct infusion and optimization (e.g., Q1: 267.1 -> Q3: 226.1).
 - Nevirapine-d4: To be determined by direct infusion and optimization (e.g., Q1: 271.1 -> Q3: 230.1).
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.

Visualizing the Workflow and Analyte-Standard Relationship

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.



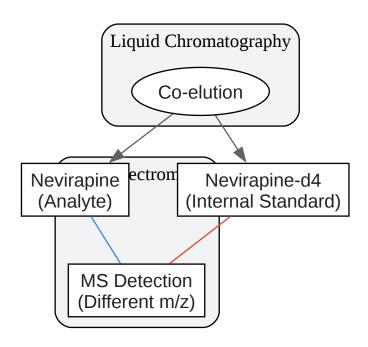


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Bioanalytical workflow for quantification using a deuterated internal standard.

Logical Relationship in Mass Spectrometry

This diagram illustrates the relationship between nevirapine and its deuterated internal standard during mass spectrometric analysis.



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